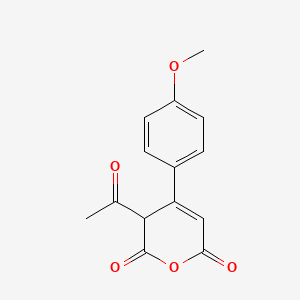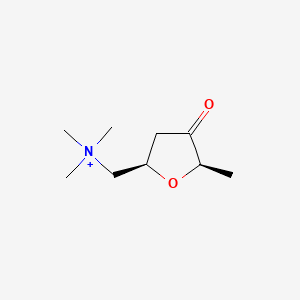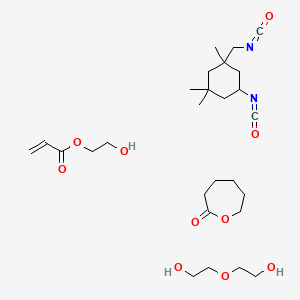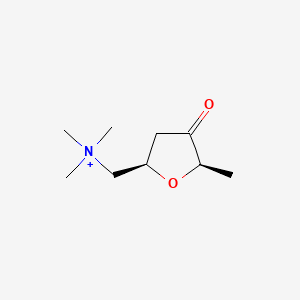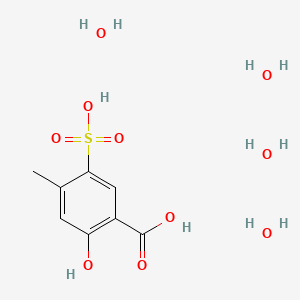
2-Hydroxy-4-methyl-5-sulfobenzoic acid;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methyl-5-sulfobenzoic acid; tetrahydrate is an organic compound with the molecular formula C8H10O8S. It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methyl, and sulfonic acid groups. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-5-sulfobenzoic acid; tetrahydrate typically involves the sulfonation of 2-Hydroxy-4-methylbenzoic acid. The reaction is carried out under controlled conditions using sulfuric acid as the sulfonating agent. The process involves heating the reactants to a specific temperature to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-4-methyl-5-sulfobenzoic acid; tetrahydrate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The compound is then crystallized and purified to obtain the tetrahydrate form.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methyl-5-sulfobenzoic acid; tetrahydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the sulfonic acid group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Results in the removal of the sulfonic acid group.
Substitution: Yields various substituted benzoic acid derivatives.
Scientific Research Applications
2-Hydroxy-4-methyl-5-sulfobenzoic acid; tetrahydrate is utilized in several scientific research fields:
Chemistry: Used as a catalyst in organic synthesis, particularly in multicomponent reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methyl-5-sulfobenzoic acid; tetrahydrate involves its interaction with various molecular targets. The hydroxyl and sulfonic acid groups play a crucial role in its reactivity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-sulfobenzoic acid: Lacks the methyl group present in 2-Hydroxy-4-methyl-5-sulfobenzoic acid; tetrahydrate.
4-Hydroxy-3-methylbenzoic acid: Does not contain the sulfonic acid group.
5-Sulfosalicylic acid: Similar structure but with different functional group positions.
Uniqueness
2-Hydroxy-4-methyl-5-sulfobenzoic acid; tetrahydrate is unique due to the combination of hydroxyl, methyl, and sulfonic acid groups. This combination imparts distinct chemical properties, making it valuable in various applications.
Properties
CAS No. |
68697-79-0 |
|---|---|
Molecular Formula |
C8H16O10S |
Molecular Weight |
304.27 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-5-sulfobenzoic acid;tetrahydrate |
InChI |
InChI=1S/C8H8O6S.4H2O/c1-4-2-6(9)5(8(10)11)3-7(4)15(12,13)14;;;;/h2-3,9H,1H3,(H,10,11)(H,12,13,14);4*1H2 |
InChI Key |
DRVKFSFCIVMAIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)



